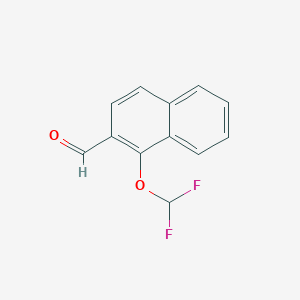

1-(Difluoromethoxy)naphthalene-2-carboxaldehyde

CAS No.:

Cat. No.: VC15967102

Molecular Formula: C12H8F2O2

Molecular Weight: 222.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8F2O2 |

|---|---|

| Molecular Weight | 222.19 g/mol |

| IUPAC Name | 1-(difluoromethoxy)naphthalene-2-carbaldehyde |

| Standard InChI | InChI=1S/C12H8F2O2/c13-12(14)16-11-9(7-15)6-5-8-3-1-2-4-10(8)11/h1-7,12H |

| Standard InChI Key | LEVPHNMMTXBSCN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2OC(F)F)C=O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₈F₂O₂ | |

| Molecular Weight | 222.19 g/mol | |

| IUPAC Name | 1-(difluoromethoxy)naphthalene-2-carbaldehyde | |

| SMILES | C1=CC=C2C(=C1)C=CC(=C2OC(F)F)C=O |

Synthesis and Regiochemical Considerations

Synthetic Routes

The synthesis of 1-(difluoromethoxy)naphthalene-2-carboxaldehyde typically involves Friedel-Crafts acylation or direct functionalization of pre-formed naphthalene derivatives. A related compound, 1,3,6-trimethoxynaphthalene-2-carbaldehyde, is synthesized via demethylation of methoxy precursors using agents like BBr₃, achieving >95% regioselectivity due to chelation-controlled mechanisms . For the target compound, introducing the difluoromethoxy group may involve halogen exchange reactions, where a methoxy or hydroxy group is replaced with -OCF₂H using difluoromethylating reagents.

Challenges in Regioselectivity

Regioselective demethylation in naphthaldehydes is influenced by steric and electronic factors. In trimethoxynaphthalene systems, the aldehyde group directs demethylation to the 3-position via coordination with Lewis acids, leaving the 1- and 6-methoxy groups intact . Similarly, the difluoromethoxy group in 1-(difluoromethoxy)naphthalene-2-carboxaldehyde likely shields the 1-position from electrophilic attacks, enhancing selectivity in subsequent reactions.

Chemical Reactivity and Functionalization

Aldehyde Group Reactivity

The carboxaldehyde moiety undergoes classic transformations such as condensation reactions (e.g., formation of Schiff bases with amines) and nucleophilic additions. The electron-withdrawing difluoromethoxy group stabilizes intermediate oxocarbenium ions, facilitating reactions like the Hantzsch dihydropyridine synthesis observed in related systems . For example, α-haloketones react with Hantzsch’s ester under blue LED irradiation to yield dihydropyridines in >90% yield .

Electrophilic Aromatic Substitution

The naphthalene ring’s electron-deficient nature, induced by the -OCF₂H group, directs electrophilic substitution to the 4- and 5-positions, which are less deactivated. This regioselectivity is critical for constructing polycyclic architectures. Nitration or sulfonation at these positions could yield derivatives with enhanced biological activity or material properties.

Table 2: Representative Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH | Secondary amine |

| Aldol Condensation | NaOH, EtOH | α,β-Unsaturated aldehyde |

| Friedel-Crafts Alkylation | AlCl₃, CH₂Cl₂ | Alkylated naphthalene |

Applications in Scientific Research

Solid-Phase Synthesis Linker

Naphthaldehydes serve as backbone amide linkers (BALs) in solid-phase peptide synthesis. The aldehyde group immobilizes substrates via reductive amination, enabling sequential elaboration of molecular libraries . The difluoromethoxy group’s stability under acidic and basic conditions makes this compound superior to traditional methoxy-based linkers .

Pharmaceutical Intermediates

Fluorinated aromatics are prized in drug discovery for their metabolic stability and bioavailability. The difluoromethoxy group in this compound mimics ester and ether functionalities while resisting enzymatic hydrolysis, making it a candidate for protease inhibitors or kinase modulators.

Materials Science

Conjugated naphthaldehydes are precursors to organic semiconductors and fluorescent probes. The electron-deficient ring system supports charge transport in thin-film transistors, while the aldehyde enables covalent attachment to surfaces or polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume